Propenidazole
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Overview
Description
Propenidazole is a chemical compound classified as a nitroimidazole derivative. It is primarily used as an antiinfective agent in gynecology. The compound has a molecular formula of C₁₁H₁₃N₃O₅ and a molar mass of 267.241 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Propenidazole can be synthesized using saccharin as the initial raw material. The process involves chlorination with thionyl chloride in 1,4-dioxane to obtain a chloride intermediate. This intermediate then undergoes a substitution reaction with the sodium or potassium salt of allyl alcohol. The final product is obtained through centrifugal desalination, cooling, and recrystallization .
Industrial Production Methods
The industrial production of this compound follows a similar synthetic route. The process is optimized to ensure high yield, high purity, and minimal environmental impact. The use of high-boiling point solvents and efficient removal of excess reagents are key steps in the industrial production process .
Chemical Reactions Analysis
Types of Reactions
Propenidazole undergoes various chemical reactions, including:
Oxidation: The nitro group in this compound can be reduced under specific conditions.
Reduction: The compound can be reduced to form different intermediates.
Substitution: The imidazole ring allows for substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can lead to the formation of amino derivatives .
Scientific Research Applications
Propenidazole has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its effects on microbial growth and its potential as an antimicrobial agent.
Medicine: this compound is used in the treatment of infections, particularly in gynecology.
Mechanism of Action
Propenidazole exerts its effects by targeting specific molecular pathways. The nitro group in the compound undergoes reduction, leading to the formation of reactive intermediates. These intermediates interact with microbial DNA, causing damage and inhibiting replication. This mechanism is similar to other nitroimidazole derivatives .
Comparison with Similar Compounds
Similar Compounds
Metronidazole: Another nitroimidazole derivative used as an antimicrobial agent.
Tinidazole: Similar in structure and used for similar applications.
Secnidazole: Also a nitroimidazole with similar antimicrobial properties.
Uniqueness
Propenidazole is unique due to its specific application in gynecology and its optimized synthetic route, which ensures high purity and yield. Its mechanism of action and chemical properties make it a valuable compound in both research and industrial applications .
Properties
CAS No. |
76448-31-2 |
---|---|
Molecular Formula |
C11H13N3O5 |
Molecular Weight |
267.24 g/mol |
IUPAC Name |
ethyl (2E)-2-[(1-methyl-5-nitroimidazol-2-yl)methylidene]-3-oxobutanoate |
InChI |
InChI=1S/C11H13N3O5/c1-4-19-11(16)8(7(2)15)5-9-12-6-10(13(9)3)14(17)18/h5-6H,4H2,1-3H3/b8-5+ |
InChI Key |
GCHKUUOPYMFGEY-VMPITWQZSA-N |
SMILES |
CCOC(=O)C(=CC1=NC=C(N1C)[N+](=O)[O-])C(=O)C |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=NC=C(N1C)[N+](=O)[O-])/C(=O)C |
Canonical SMILES |
CCOC(=O)C(=CC1=NC=C(N1C)[N+](=O)[O-])C(=O)C |
Key on ui other cas no. |
76448-31-2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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